molecular formula C19H26N2O B157331 1H-Indole-2-ethanol, beta-(3-ethylidene-1-methyl-4-piperidinyl)-3-methyl- CAS No. 1850-29-9

1H-Indole-2-ethanol, beta-(3-ethylidene-1-methyl-4-piperidinyl)-3-methyl-

Cat. No. B157331
CAS RN: 1850-29-9
M. Wt: 298.4 g/mol
InChI Key: DPTDKANPGYZAND-LNKIKWGQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Indole-2-ethanol, beta-(3-ethylidene-1-methyl-4-piperidinyl)-3-methyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as AM-1241 and is a synthetic cannabinoid receptor agonist. The compound has been shown to have potential therapeutic effects in the treatment of various diseases, including pain, inflammation, and neurological disorders.

Mechanism of Action

1H-Indole-2-ethanol, beta-(3-ethylidene-1-methyl-4-piperidinyl)-3-methyl- acts as a synthetic cannabinoid receptor agonist. The compound binds to the cannabinoid receptors in the body, which are involved in the regulation of pain, inflammation, and other physiological processes. The activation of these receptors by the compound leads to the release of neurotransmitters, which can help to alleviate pain and inflammation.
Biochemical and Physiological Effects:
1H-Indole-2-ethanol, beta-(3-ethylidene-1-methyl-4-piperidinyl)-3-methyl- has been shown to have several biochemical and physiological effects. The compound has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. The compound has also been shown to have neuroprotective effects in animal models of Parkinson's disease and multiple sclerosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1H-Indole-2-ethanol, beta-(3-ethylidene-1-methyl-4-piperidinyl)-3-methyl- in lab experiments is its potential therapeutic effects. The compound has been shown to have analgesic, anti-inflammatory, and neuroprotective effects, which can be useful in the study of various diseases. However, one of the limitations of using the compound in lab experiments is its potential toxicity. The compound has been shown to have cytotoxic effects in some cell lines, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1H-Indole-2-ethanol, beta-(3-ethylidene-1-methyl-4-piperidinyl)-3-methyl-. One area of research is the development of new synthetic cannabinoids with improved therapeutic properties. Another area of research is the study of the compound's effects on other physiological processes, such as immune function and metabolism. Additionally, there is a need for further research on the safety and toxicity of the compound, particularly in human studies.

Synthesis Methods

The synthesis of 1H-Indole-2-ethanol, beta-(3-ethylidene-1-methyl-4-piperidinyl)-3-methyl- involves several steps. The first step involves the synthesis of 1H-indole-2-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 3-ethylidene-1-methyl-4-piperidone to form the intermediate product. The intermediate product is then reduced to form the final product, 1H-Indole-2-ethanol, beta-(3-ethylidene-1-methyl-4-piperidinyl)-3-methyl-.

Scientific Research Applications

1H-Indole-2-ethanol, beta-(3-ethylidene-1-methyl-4-piperidinyl)-3-methyl- has been extensively studied for its potential therapeutic effects. The compound has been shown to have analgesic, anti-inflammatory, and neuroprotective effects. The compound has also been shown to have potential applications in the treatment of various diseases, including Parkinson's disease, multiple sclerosis, and neuropathic pain.

properties

CAS RN

1850-29-9

Product Name

1H-Indole-2-ethanol, beta-(3-ethylidene-1-methyl-4-piperidinyl)-3-methyl-

Molecular Formula

C19H26N2O

Molecular Weight

298.4 g/mol

IUPAC Name

2-[(3Z)-3-ethylidene-1-methylpiperidin-4-yl]-2-(3-methyl-1H-indol-2-yl)ethanol

InChI

InChI=1S/C19H26N2O/c1-4-14-11-21(3)10-9-16(14)17(12-22)19-13(2)15-7-5-6-8-18(15)20-19/h4-8,16-17,20,22H,9-12H2,1-3H3/b14-4+

InChI Key

DPTDKANPGYZAND-LNKIKWGQSA-N

Isomeric SMILES

C/C=C/1\CN(CCC1C(CO)C2=C(C3=CC=CC=C3N2)C)C

SMILES

CC=C1CN(CCC1C(CO)C2=C(C3=CC=CC=C3N2)C)C

Canonical SMILES

CC=C1CN(CCC1C(CO)C2=C(C3=CC=CC=C3N2)C)C

synonyms

β-(3-Ethylidene-1-methyl-4-piperidyl)-3-methyl-1H-indole-2-ethanol

Origin of Product

United States

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